Product packaging for 1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one(Cat. No.:CAS No. 98216-14-9)

1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one

Cat. No.: B3317927
CAS No.: 98216-14-9
M. Wt: 190.16 g/mol
InChI Key: DRKHZCJPUDKPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one ( 98216-14-9) is an organic compound with the molecular formula C 9 H 6 N 2 O 3 and a molecular weight of 190.16 g/mol . It belongs to the quinazolinone class of fused heterocyclic compounds, which are characterized by a benzene ring fused to a pyrimidinone ring . This specific structure features a 1,3-dioxole ring fused to the quinazolinone core, which may influence its properties and research applications. Quinazolinones are recognized as a crucial scaffold in medicinal chemistry and are ubiquitous in a wide spectrum of biologically active natural products and synthetic compounds . As part of this chemical family, this compound is a valuable building block for researchers investigating compounds with diverse therapeutic potentials. Published scientific literature highlights that quinazolinone derivatives, including structurally similar fused and tricyclic analogs, exhibit a broad range of biological activities . These include anticancer properties, with some analogs acting as inhibitors of topoisomerase I or specific transcription factors like the Late SV40 Factor (LSF) . Furthermore, the quinazolinone core is found in compounds with demonstrated antimicrobial (against bacteria, fungi, and viruses), anti-inflammatory , anticonvulsant , and antimalarial activities . Researchers can utilize this compound as a key intermediate in the synthesis of more complex tricyclic quinazoline alkaloid derivatives or for structure-activity relationship (SAR) studies aimed at developing new pharmacological agents . Handling Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B3317927 1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one CAS No. 98216-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-[1,3]dioxolo[4,5-g]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-10-3-5-1-7-8(14-4-13-7)2-6(5)11-9/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKHZCJPUDKPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,3 Dioxolo 4,5 G Quinazolin 6 5h One Derivatives

Impact of Substituents on the Quinazolinone Ring System

The quinazolinone core is a privileged structure in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. researchgate.netmdpi.comnih.gov SAR studies on a wide array of quinazolinone analogs have established that positions 2, 3, and the benzene (B151609) portion of the ring system are critical for modulating pharmacological effects. researchgate.net

Position 2: Substitutions at this position significantly influence the compound's activity profile. The introduction of small groups like methyl or thiol, as well as larger substituted aromatic or heterocyclic rings, has been shown to be essential for antimicrobial activities. nih.gov For anticancer activity, particularly as kinase inhibitors, this position often accommodates groups that can form key interactions within the ATP-binding pocket of enzymes. nih.gov

Position 3: This position is one of the most frequently modified sites in the design of novel quinazolinone derivatives. nih.gov Attaching various moieties, including substituted aryl rings, alkyl chains, and diverse heterocyclic systems (such as oxadiazoles, thiadiazoles, or triazoles), can dramatically alter the biological response. nih.govnih.gov For instance, the presence of a 2-aminophenyl group at position 3 has been linked to increased anticonvulsant activity in some series. nih.gov

The Benzene Ring (Positions 7, 8, 9, 10): Modification of the benzene ring portion of the quinazolinone system is a common strategy to fine-tune activity, selectivity, and pharmacokinetic properties. The introduction of halogen atoms, such as chlorine or iodine, is a particularly effective strategy. nih.gov For example, a chlorine atom at position 7 has been shown to favor anticonvulsant activity. nih.gov In other contexts, such as antibacterial agents, the presence of chlorine on the aromatic ring has also proven beneficial. nih.gov The strategic placement of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire ring system, thereby influencing target binding affinity.

Table 1: General Impact of Substituents on the Quinazolinone Ring System

Position of Substitution Type of Substituent General Impact on Biological Activity
Position 2 Methyl, Thiol, Substituted Aryl/Heterocycle Often essential for antimicrobial and anticancer activities. nih.govnih.gov
Position 3 Substituted Phenyl, Heterocyclic Rings Critical for modulating a wide range of activities including anticonvulsant and anticancer. nih.gov
Benzene Ring Halogens (Cl, I), Methoxy Groups Fine-tunes potency and selectivity; often enhances antibacterial, anticonvulsant, and anticancer activities. nih.govnih.govnih.govnih.gov
Benzene Ring Bulky Groups Can lead to a loss of activity, possibly due to steric hindrance. researchgate.net

Role of Modifications to the 1,3-Dioxolo Moiety

The 1,3-dioxolo (or methylenedioxy) group is a key structural feature that distinguishes this class of compounds. This moiety is present in numerous natural and synthetic bioactive molecules. In drug design, it is often considered a bioisosteric equivalent of a 3,4-dimethoxy substitution pattern. The primary roles of the 1,3-dioxolo moiety are thought to include:

Conformational Rigidity: The five-membered dioxolo ring introduces conformational constraint to the molecule, which can lock it into a specific orientation favorable for binding to a biological target.

Electronic Effects: The oxygen atoms of the dioxolo ring influence the electronic distribution of the aromatic system, which can affect target interactions.

Metabolic Stability: The methylenedioxy bridge can block positions that might otherwise be susceptible to metabolic O-demethylation, potentially improving the compound's pharmacokinetic profile.

Structure-Activity Relationships for Specific Biological Interactions (e.g., enzyme inhibition, receptor binding)

Quinazolinone derivatives are widely recognized for their ability to act as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology. nih.govnih.gov The general pharmacophore for many kinase inhibitors includes a heterocyclic core, such as quinazolinone, that anchors the molecule in the ATP-binding site. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many 2,3-disubstituted quinazolinone analogs have been investigated as EGFR inhibitors. Molecular docking studies have shown that these compounds can bind to the EGFR kinase enzyme. nih.gov The quinazolinone nitrogen atoms often form crucial hydrogen bonds with key residues in the hinge region of the enzyme, while substituents at positions 2 and 3 explore adjacent hydrophobic pockets.

VEGFR-2 Inhibition: Derivatives of quinazolin-4(3H)-one bearing urea functionalities have been designed as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. dovepress.com SAR studies revealed that the nature of the substituent on the urea moiety and the substitution pattern on the quinazolinone ring were critical for inhibitory potency. dovepress.com

Other Kinase Inhibition (CDK, DYRK1A): The quinazolinone scaffold has been successfully employed to develop inhibitors for other kinases like Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.gov For instance, certain 6-fluoro quinazolin-4(3H)-one derivatives showed potent activity against CDK2. nih.gov

Table 2: Examples of Quinazolinone Derivatives as Enzyme Inhibitors

Compound Series Target Enzyme Key Structural Features Example IC₅₀ (µM)
Quinazolin-4(3H)-one Hydrazides CDK2 Dimethoxy or fluoro substituents on the benzene ring. nih.gov 0.173
Quinazolin-4(3H)-ones with Urea Moiety VEGFR-2 Phenylurea attached via a thio-ethyl linker. dovepress.com 0.117
Thiazolo[5,4-f]quinazolines DYRK1A Imidate group at position 2. nih.gov 0.040
researchgate.netnih.govnih.govtriazolo[4,3-c]quinazolines Topoisomerase II Aliphatic amine side chains. semanticscholar.org 15.16

Rational Design Strategies Based on SAR Data for 1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one Analogs

Rational design strategies leverage existing SAR data to create new analogs with enhanced potency, selectivity, and drug-like properties. For the this compound scaffold, several approaches can be envisioned:

Molecular Hybridization: This strategy involves combining the quinazolinone core with other known bioactive pharmacophores. For example, incorporating moieties like triazole, thiadiazole, or urea, which are known to confer specific biological activities, can lead to hybrid molecules with novel or improved therapeutic potential. dovepress.comnih.govekb.eg

Structure-Based Drug Design: If the three-dimensional structure of a biological target is known, molecular docking studies can be used to predict how different analogs of this compound might bind. nih.gov This allows for the in silico design of compounds with optimized interactions (e.g., additional hydrogen bonds or hydrophobic contacts) before undertaking their chemical synthesis.

Pharmacophore-Based Design: By analyzing the key structural features of known active compounds, a pharmacophore model can be developed. This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. New analogs of the target scaffold can then be designed to fit this model.

These design strategies aim to systematically explore the chemical space around the core structure to identify derivatives with superior biological profiles.

Stereochemical Considerations in the Design of Bioactive Analogs

Stereochemistry plays a crucial role in the interaction between a small molecule and its biological target. While the parent this compound is an achiral molecule, the introduction of substituents can create one or more stereocenters.

For example, attaching a substituted alkyl chain to the nitrogen at position 5 or a chiral moiety at position 7 could result in the formation of enantiomers or diastereomers. These stereoisomers can exhibit profound differences in their biological activity, potency, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

Therefore, a critical aspect of designing advanced bioactive analogs is the control of stereochemistry. This involves either the synthesis of specific stereoisomers (asymmetric synthesis) or the separation of racemic mixtures and the individual evaluation of each isomer. Although specific studies detailing the stereochemical SAR for this compound derivatives are not prominent in the literature, it remains a fundamental principle of modern drug design that must be considered when developing new, more complex analogs.

Mechanistic Investigations of 1,3 Dioxolo 4,5 G Quinazolin 6 5h One at the Molecular and Cellular Levels

Elucidation of Molecular Interaction Mechanisms

The planar, heterocyclic structure of the quinazolinone core, fused with a 1,3-dioxolo ring, suggests a propensity for interactions with various biological macromolecules through hydrogen bonding, hydrophobic, and π-stacking interactions.

Enzyme Modulation and Inhibition Kinetics (e.g., Kinases, Topoisomerases, COX-2, iNOS, Phosphodiesterase)

The quinazolinone skeleton is a prominent feature in numerous enzyme inhibitors. Research into analogous compounds indicates that 1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one likely possesses inhibitory activity against several key enzyme families.

Kinases: The quinazoline (B50416) core is a cornerstone in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov Structurally similar compounds, specifically oxazolo[4,5-g]quinazolin-2(1H)-one derivatives, have been synthesized and identified as potent EGFR inhibitors. nih.govcpu.edu.cn These compounds function as ATP-competitive inhibitors, binding to the kinase domain of the receptor. cpu.edu.cn For instance, a series of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives demonstrated significant inhibition of EGFR with IC₅₀ values in the nanomolar range. cpu.edu.cn Some of these derivatives also exhibit dual inhibitory activity against Src kinase, another important enzyme in cancer signaling pathways.

Topoisomerases: Topoisomerases are critical enzymes that manage DNA topology and are validated targets for anticancer drugs. Certain quinazoline derivatives have been shown to inhibit these enzymes. For example, newly synthesized nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives were evaluated for their Topoisomerase II (Topo II) inhibitory effect. nih.gov One of the most potent compounds in this series, compound 16 , was identified as a Topo II catalytic inhibitor. nih.gov Similarly, other related scaffolds like phenylpyrazolo[1,5-a]quinazolin-5(4H)-one have been explored for the development of non-camptothecin Topoisomerase I (Top1) inhibitors. nih.gov These findings suggest that the planar ring system of this compound could potentially interact with the DNA-topoisomerase complex.

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with improved gastrointestinal safety profiles. The quinazolinone scaffold has been utilized to design selective COX-2 inhibitors. nih.gov By modifying the quinazolinone core, researchers have developed compounds that maintain the V-shape structural feature common to many selective COX-2 inhibitors. nih.gov While direct data on this compound is unavailable, its core structure is amenable to modifications that could confer COX-2 selectivity.

iNOS and Phosphodiesterase: Research into quinazoline-based inhibitors of inducible nitric oxide synthase (iNOS) and phosphodiesterases (PDEs) is ongoing. For example, certain quinolinone derivatives have been identified as dual iNOS/nNOS inhibitors. While specific studies on this compound are lacking in this area, the versatility of the quinazoline scaffold suggests that its derivatives could be explored for such activities.

Table 1: Enzyme Inhibitory Activity of Structurally Related Quinazolinone Derivatives

Derivative Compound Target Enzyme IC₅₀ Value Reference
Oxazolo[4,5-g]quinazolin-2(1H)-one derivative 5y EGFR 61 nM cpu.edu.cn
Oxazolo[4,5-g]quinazolin-2(1H)-one derivative 5l EGFR 67 nM cpu.edu.cn
Oxazolo[4,5-g]quinazolin-2(1H)-one derivative 5a EGFR 78 nM cpu.edu.cn
Oxazolo[4,5-g]quinazolin-2(1H)-one derivative 5c Src 3.1 µM cpu.edu.cn
nih.govnih.govnih.govTriazolo[4,3-c]quinazoline derivative 16 Topo II 15.16 µM nih.gov

Receptor Binding and Ligand-Target Interactions (e.g., EGFR, Alpha-Adrenoceptor, Serotonin (B10506) Receptor)

EGFR: As mentioned, the quinazoline scaffold is a key pharmacophore for EGFR inhibitors. nih.gov Docking studies of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives reveal specific interactions within the ATP-binding site of the EGFR kinase domain. Key interactions include a hydrogen bond between the N5 of the quinazoline ring and the backbone NH of Met793. cpu.edu.cn Additionally, a water molecule-mediated hydrogen bond can form between the N7 of the quinazoline ring and the Thr854 side chain. cpu.edu.cn These molecular interactions anchor the inhibitor in the active site, preventing ATP binding and subsequent receptor phosphorylation and activation. nih.govcpu.edu.cn

Alpha-Adrenoceptor and Serotonin Receptor: The quinazoline core is present in molecules known to interact with G-protein coupled receptors, including alpha-adrenoceptors and serotonin receptors. For instance, prazosin, a well-known α1-adrenoceptor antagonist, features a quinazoline moiety. However, specific studies detailing the binding affinity or functional activity of this compound at these receptors have not been reported. The structural features suggest that derivatives could potentially be designed to target these receptors.

Nucleic Acid Interactions (e.g., intercalation, topoisomerase poisoning)

The planar aromatic system of the 1,3-Dioxolo[4,5-g]quinazoline core is a feature often associated with DNA intercalators. nih.gov

Intercalation: DNA intercalators are compounds that can insert themselves between the base pairs of the DNA double helix. This action can lead to changes in DNA structure, interfering with processes like replication and transcription. nih.gov Studies on nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives have shown that these molecules can have a high binding affinity for DNA. nih.gov For example, compound 16 from this series demonstrated a higher intercalation activity (IC₅₀ = 10.25 μM) compared to a related phthalazinone derivative. nih.gov This suggests that the core structure of this compound is capable of participating in the π-stacking interactions required for DNA intercalation.

Topoisomerase Poisoning: Beyond catalytic inhibition, some compounds can act as topoisomerase poisons. These agents stabilize the transient covalent complex formed between the topoisomerase and DNA, leading to DNA strand breaks. While some quinazoline derivatives act as catalytic inhibitors of Topo II, others, particularly those with subtle structural changes, may function as poisons. nih.govnih.gov For instance, some triazinone compounds, which share some structural similarities, can act as catalytic inhibitors at low concentrations and as DNA cleavage stabilizers (poisons) at higher concentrations. nih.gov The exact mechanism for this compound would require specific experimental validation.

Ion Channel Modulation

The quinazoline scaffold has been incorporated into molecules that modulate ion channel activity. For example, novel quinazoline derivatives have been reported as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), an important transporter involved in pH regulation. nih.gov Currently, there is no direct evidence linking this compound to the modulation of specific ion channels. This remains an area for future investigation.

Cellular Pathways Influenced by this compound

The molecular interactions described above are expected to translate into effects on various cellular signaling pathways, ultimately impacting cell fate.

Cell Cycle Regulation and Checkpoint Control Mechanisms

By targeting key enzymes like kinases and topoisomerases, quinazolinone derivatives can exert significant control over cell cycle progression.

Inhibition of EGFR signaling by quinazoline-based compounds can block downstream pathways like the PI3K/AKT pathway, which is crucial for cell proliferation and survival. nih.gov Disruption of this pathway can lead to cell cycle arrest. For example, a novel quinazolinone derivative, compound 45 , was found to induce G1-phase arrest in lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway. nih.gov

Furthermore, compounds that interfere with Topoisomerase II function, either through catalytic inhibition or poisoning, typically induce cell cycle arrest at the G2/M checkpoint. nih.gov This is a cellular response to the DNA damage caused by the malfunctioning enzyme. Studies on a nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivative showed that it arrested cell growth at the S and G2/M phases. nih.gov Similarly, certain 2,3-dihydroquinazolin-4(1H)-one derivatives that inhibit tubulin polymerization have been shown to induce G₂+M cell cycle arrest. nih.gov

Table 2: Cellular Pathway Effects of Structurally Related Quinazolinone Derivatives

Derivative Compound Cell Line Cellular Effect Reference
nih.govnih.govnih.govTriazolo[4,3-c]quinazoline derivative 16 HCT-116 Arrests cell growth at S and G2/M phases nih.gov
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative 45 A549 Induces G1-phase arrest nih.gov
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 - Induces G₂+M cell cycle arrest nih.gov

Apoptosis Induction and Programmed Cell Death Pathways

Quinazolinone derivatives are frequently reported to exert their cytotoxic effects through the induction of apoptosis, or programmed cell death. Mechanistic studies on related compounds reveal a common pathway involving the mitochondria-mediated intrinsic apoptotic cascade.

For instance, a novel quinazolinone derivative, compound IV-b, was shown to induce apoptosis in HepG2 cells by modulating the expression of the Bcl-2 family of proteins. Treatment with this compound led to a dose-dependent increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

Once in the cytoplasm, cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases. In studies involving other quinazolinone derivatives like compound 8l, the release of cytochrome c was shown to activate caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, ultimately leading to cell death. Similarly, another quinazolinone derivative, compound 45, was found to disrupt the mitochondrial membrane potential and promote apoptosis in A549 lung cancer cells.

Furthermore, some quinazolinone derivatives have been observed to induce cell cycle arrest, which can be a precursor to apoptosis. Compound IV-b, for example, caused a significant increase in the percentage of HepG2 cells in the G2/M phase of the cell cycle.

Autophagy Modulation

In addition to apoptosis, autophagy is another critical cellular process that can be modulated by quinazolinone derivatives. Autophagy is a catabolic process involving the degradation of cellular components via the lysosome, which can either promote cell survival or contribute to cell death depending on the cellular context.

A notable example is the novel quinazolinone derivative 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ). Studies on this compound in human leukemia MOLT-4 cells revealed that it can induce both apoptosis and autophagy. The induction of autophagy was confirmed by acridine (B1665455) orange staining, which detects acidic vesicular organelles, and by monitoring the expression of key autophagy-related proteins such as microtubule-associated protein light chain 3 (LC3). Interestingly, the study on DQQ suggested a crosstalk between apoptosis and autophagy, where cytochrome c release not only triggered apoptosis but also influenced the autophagic process.

Signal Transduction Pathway Interference

A primary mechanism through which quinazolinone derivatives exert their cellular effects is by interfering with key signal transduction pathways that regulate cell proliferation, survival, and differentiation. Many of these pathways are driven by protein kinases, and the quinazolinone scaffold has proven to be a valuable platform for developing kinase inhibitors.

One of the most frequently targeted pathways is the PI3K/Akt signaling cascade, which is often hyperactivated in cancer and promotes cell survival and proliferation. Studies on the quinazolinone derivative compound 8l demonstrated its ability to inhibit the phosphorylation of both PI3K and Akt in a dose-dependent manner, effectively blocking the pathway's activity. This inhibition of the PI3K/Akt pathway is believed to contribute to the compound's pro-apoptotic effects. Similarly, the quinazolinone derivative compound 45 was also found to inhibit the ALK/PI3K/AKT signaling pathway.

The epidermal growth factor receptor (EGFR) is another critical target for many quinazolinone-based inhibitors. EGFR is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the PI3K/Akt pathway. The binding of quinazolinone derivatives to the ATP-binding site of the EGFR tyrosine kinase domain can block its autophosphorylation and subsequent signal transduction, thereby inhibiting cell growth and survival.

The versatility of the quinazolinone scaffold allows for the targeting of a wide range of kinases.

High-Throughput Screening Approaches for Mechanistic Target Identification

High-throughput screening (HTS) plays a crucial role in the discovery and optimization of quinazolinone-based compounds and in identifying their molecular targets. These large-scale screening campaigns enable the rapid evaluation of large chemical libraries against specific biological targets or cellular phenotypes.

For instance, pharmacophore-based virtual screening has been employed to identify potential EGFR inhibitors from databases containing oxazolo[4,5-g]quinazoline-2(1H)-one derivatives. In such an approach, a pharmacophore model is generated based on the key structural features required for binding to the target. This model is then used to virtually screen large compound libraries to identify "hit" molecules with a high probability of being active. These hits are then subjected to further experimental validation.

In another example, HTS was instrumental in the discovery of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent inhibitors of Polo-like kinase 1 (Plk1), a key regulator of mitosis. This initial discovery was followed by structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compounds.

The development of multi-target-directed ligands (MTDLs) is an emerging strategy, and HTS is a valuable tool in this endeavor. nih.gov For example, a library of new thiazolo[5,4-f]quinazolin-9(3H)-ones was prepared and screened against a panel of different kinases, revealing interesting multi-target inhibitory activities. nih.gov

Identification and Validation of Molecular Targets for 1,3 Dioxolo 4,5 G Quinazolin 6 5h One

Target Identification Methodologies

The process of identifying the molecular targets of quinazolinone derivatives often involves a combination of computational and experimental approaches. These methodologies aim to pinpoint the proteins, nucleic acids, or other cellular components with which the compound interacts to exert its biological effects.

Affinity Chromatography: This technique is a powerful tool for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. youtube.comyoutube.com In this method, the quinazolinone derivative, or a ligand with similar structural properties, is immobilized on a solid support or matrix within a column. youtube.com When a cell extract is passed through the column, proteins or other molecules that have a specific affinity for the immobilized ligand will bind to it, while other components are washed away. youtube.com The bound molecules can then be eluted and identified using techniques like mass spectrometry. For instance, this method can be used to purify NAD-dependent dehydrogenases using an immobilized ADP analog. youtube.com

Proteomics-based Approaches: Functional proteomics offers a comprehensive way to identify potential drug targets by observing changes in the proteome in response to a compound. Techniques such as Drug Affinity Responsive Target Stability (DARTS) coupled with mass spectrometry can reveal the direct binding partners of a small molecule. preprints.org This method relies on the principle that a protein, when bound to a ligand, becomes more resistant to proteolysis. nih.gov By treating cell lysates with the compound and then subjecting them to proteolysis, the stabilized proteins can be identified by mass spectrometry, thus revealing them as potential targets. preprints.orgnih.gov

Computational Methods: In silico approaches like molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently used to predict the biological targets of quinazolinone derivatives. nih.govfrontiersin.orgnih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, allowing for the estimation of binding affinity. nih.gov For many quinazoline (B50416) derivatives, molecular docking has been used to investigate their binding to the active sites of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govresearchgate.net

3D-QSAR: Three-dimensional quantitative structure-activity relationship studies help in understanding the relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By building a model based on known active and inactive compounds, the structural features required for activity can be identified, which in turn can suggest potential targets. frontiersin.org

Validation of Identified Protein and Nucleic Acid Targets

Once potential targets are identified, they must be validated to confirm that the interaction is specific and functionally relevant.

Validation of Protein Targets: For protein targets such as kinases, validation often involves in vitro kinase assays. These assays measure the ability of the compound to inhibit the enzymatic activity of the purified protein. Several quinazolinone derivatives have been validated as potent inhibitors of various protein kinases, including EGFR, VEGFR-2, and PDGFR-β, with low nanomolar efficacy. nih.gov Furthermore, cell-based assays are used to confirm that the compound affects the signaling pathway mediated by the target protein within a cellular context. For example, the antiproliferative activity of quinazoline derivatives against cancer cell lines is a common method for validating their inhibition of growth factor receptors. nih.gov

Validation of Nucleic Acid Targets: Some quinazoline derivatives have been shown to interact with nucleic acids, particularly DNA. nih.gov The ability of these compounds to intercalate into the DNA helix can be validated using techniques such as DNA binding affinity assays. These assays measure the strength of the interaction between the compound and DNA. The functional consequence of this interaction, such as the inhibition of DNA repair enzymes like poly(ADP-ribose) polymerase (PARP), can be confirmed through enzymatic assays and by observing cellular effects like cell cycle arrest. nih.gov

Allosteric Modulation and Orthosteric Binding Sites

The interaction of a ligand with its target can occur at two principal types of sites: orthosteric and allosteric.

Orthosteric Binding: The orthosteric site is the primary, evolutionarily conserved binding site of a receptor or enzyme, where the endogenous ligand binds. Many quinazolinone-based kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, which is an orthosteric site. rsc.org

Allosteric Modulation: An allosteric site is a location on the protein distinct from the orthosteric site. frontiersin.org Ligands that bind to allosteric sites are known as allosteric modulators and can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the activity of the target protein. frontiersin.orgnih.gov Some quinazolinone derivatives have been identified as allosteric modulators. For example, certain quinazolinones act as allosteric inhibitors of EGFR, binding to a pocket adjacent to the ATP site, which can be effective against mutations that confer resistance to orthosteric inhibitors. nih.gov Other quinazolinone compounds, like methaqualone, function as positive allosteric modulators of GABA-A receptors. wikipedia.org The binding of an allosteric modulator can induce a conformational change in the protein that affects the orthosteric site, but it generally has a minimal impact on the structure of the binding pocket itself. pitt.edu

Polypharmacology and Multi-target Interactions of 1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one

Polypharmacology refers to the ability of a single compound to interact with multiple biological targets. This is a common characteristic of the quinazoline scaffold and is an area of active investigation in drug discovery. nih.gov

The quinazoline core is considered a "privileged structure" in medicinal chemistry because it can serve as a scaffold for developing ligands that bind to a variety of targets. nih.gov Many quinazoline derivatives have been shown to be multi-target inhibitors, simultaneously acting on several key signaling pathways involved in diseases like cancer. nih.gov For instance, some substituted quinazolines are potent inhibitors of multiple receptor tyrosine kinases (RTKs), including EGFR, VEGFR-2, and PDGFR-β, as well as microtubule polymerization. nih.gov This multi-target activity can be advantageous in treating complex diseases by potentially overcoming drug resistance mechanisms. nih.gov

Compound ClassPrimary TargetsOther Known TargetsReference
Substituted QuinazolinesEGFR, VEGFR-2PDGFR-β, Tubulin nih.gov
Quinazolinone-based HybridsAromatase, COX, DHFREGFR nih.gov
2-Substituted-QuinazolinonesPARP-1- nih.gov
Quinazolinone SulfonamidesEGFR, HER2- nih.gov

Computational and Theoretical Studies of 1,3 Dioxolo 4,5 G Quinazolin 6 5h One and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the electronic structure of quinazolinone derivatives. A study on Phenyl-7,8-dihydro- igi-global.comrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one utilized DFT with the B3LYP method and 6-31G* basis set to investigate its molecular properties. researchgate.net This analysis provided valuable data on ¹H and ¹³C NMR chemical shifts, thermodynamic properties, and frontier molecular orbitals (FMOs). researchgate.net

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO indicates the molecule's stability and its potential for charge transfer, which is a key aspect of many biological interactions. researchgate.net For Phenyl-7,8-dihydro- igi-global.comrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one, the calculated HOMO energy was -6.56 eV and the LUMO energy was -5.35 eV, resulting in an energy gap of 4.92 eV. researchgate.net These calculations also enabled the determination of other important electronic parameters such as ionization potential, electron affinity, chemical potential, global hardness, and global electrophilicity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the intramolecular and intermolecular bonding and charge transfer within these molecules. researchgate.net Furthermore, theoretical calculations have been used to predict the total density of states (DOS), providing a comprehensive picture of the electronic structure. researchgate.net

PropertyValue
HOMO Energy-6.56 eV
LUMO Energy-5.35 eV
Energy Gap4.92 eV
Ionization PotentialNot specified
Electron Affinity0.43 eV
Chemical PotentialNot specified
Global Hardness2.46 eV
Global Electrophilicity1.70 eV
Table: Calculated Electronic Properties of Phenyl-7,8-dihydro- igi-global.comrsc.org-dioxolo[4,5-g]quinolin-6(5H)-one researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its protein target at the atomic level. For quinazolinone derivatives, molecular docking studies have been crucial in identifying potential biological targets and elucidating their binding modes.

For instance, molecular docking simulations have been employed to study the interaction of quinazolinone analogs with various enzymes and receptors. Studies have shown that these compounds can act as inhibitors for targets such as epidermal growth factor receptor (EGFR), matrix metalloproteinase-13 (MMP-13), and acetylcholinesterase (AChE). nih.govnih.govnih.gov In a study on oxazolo[4,5-g]quinazolin-2(1H)-one derivatives as EGFR inhibitors, molecular docking was used to screen for potential binders and to understand their interactions with the ATP binding site of the receptor. nih.gov The docking results often correlate well with experimental biological activities, providing a rational basis for the observed inhibitory effects. nih.gov

Docking studies on quinazolin-4(3H)-one-morpholine hybrids identified their binding modes within the active sites of VEGFR1, VEGFR2, and EGFR, with one compound showing particularly strong docking scores. nih.gov Similarly, new quinazolin-2,4-dione analogs were evaluated as potential inhibitors of the COVID-19 main protease (Mpro) through molecular docking, with one compound exhibiting the highest binding affinity. ekb.eg These simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the stability of the ligand-protein complex. nih.govnih.gov

Compound ClassTargetKey Findings
Oxazolo[4,5-g]quinazolin-2(1H)-one derivativesEGFRIdentification of potential binders and their interactions with the ATP binding site. nih.gov
Quinazolin-4(3H)-one-morpholine hybridsVEGFR1, VEGFR2, EGFRCompound 1 showed the best docking scores against all three targets. nih.gov
Quinazolin-2,4-dionesCOVID-19 MproCompound 4 demonstrated the highest binding affinity. ekb.eg
Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-onesCOVID-19 MproSeveral compounds showed excellent binding energies compared to known drugs. nih.gov
Table: Examples of Molecular Docking Studies on Quinazolinone Analogs

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of ligand-protein complexes over time. This technique complements the static picture provided by molecular docking by simulating the movement of atoms and molecules.

MD simulations have been used to assess the stability of quinazolinone derivatives within the active sites of their target proteins. For example, in the study of quinazolin-4(3H)-one-morpholine hybrids as anti-lung cancer agents, MD simulations confirmed that the best-docked compound formed stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for a significant portion of the simulation time. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values obtained from these simulations indicated high stability of the ligand-protein complexes. nih.gov

Similarly, MD simulations were performed on oxazolo[4,5-g]quinazolin-2(1H)-one derivatives to confirm the stability of the top-ranked ligands in complex with EGFR. nih.gov These simulations are crucial for validating the results of molecular docking and for providing a more realistic representation of the binding event. The stability of the complex, as indicated by parameters like RMSD, provides confidence in the predicted binding mode and the potential of the compound as an inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead compounds.

Several QSAR studies have been conducted on quinazolinone derivatives to understand the structural features that govern their biological activities. igi-global.comnih.gov For example, 2D-QSAR models have been developed for quinazolinone derivatives as angiotensin II type 1a receptor blockers, identifying key descriptors that correlate with their activity. igi-global.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been extensively used. nih.govunar.ac.id These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity, providing clear guidance for structural modifications. nih.gov

Successful QSAR models have been developed for quinazolinone derivatives targeting various biological endpoints, including MMP-13 inhibition, anticancer activity, and PI3Kδ inhibition. nih.govnih.govresearchgate.net These models have demonstrated good statistical robustness and predictive ability, making them valuable tools in the drug discovery process. igi-global.comnih.gov

QSAR Model TypeTargetKey Findings
2D-QSARAngiotensin II type 1a receptorIdentified descriptors related to surface area and the presence of specific substituents as important for activity. igi-global.com
3D-QSAR (CoMFA/CoMSIA)MMP-13Electrostatic, hydrophobic, and H-bond acceptor fields were found to be crucial for inhibitory activity. nih.gov
3D-QSAR (CoMFA/CoMSIA)EGFRGuided the design of new inhibitors with predicted higher activity. unar.ac.id
QSARCytotoxicity (MCF-7 cells)Established relationships between structural features and anticancer activity. nih.gov
Table: Examples of QSAR Studies on Quinazolinone Derivatives

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify new compounds with the desired activity.

This approach has been successfully applied to quinazoline (B50416) derivatives. For instance, a 3D-QSAR-based pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors. nih.gov This model, consisting of hydrogen bond acceptors and aromatic rings, was used to screen a database to identify novel potential inhibitors. nih.govnih.gov The hits from the virtual screening are then typically subjected to further computational analysis, such as molecular docking and MD simulations, to refine the selection of candidates for experimental testing. nih.gov

Pharmacophore modeling has also been used in the discovery of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives as EGFR inhibitors, where a five-feature pharmacophore model was generated and used for virtual screening of several compound databases. nih.gov This strategy allows for the efficient exploration of chemical space and the identification of diverse chemical scaffolds that fit the pharmacophoric requirements for a specific biological target.

In Silico Prediction of ADMET Properties (focusing on theoretical approaches and design implications)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical development. In silico ADMET prediction has become an essential component of modern drug discovery, allowing for the early identification of potential liabilities and guiding the design of compounds with more favorable pharmacokinetic and safety profiles. nih.govresearchgate.net

For quinazolinone derivatives, various in silico tools and models are used to predict their ADMET properties. These predictions often include parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for toxicity. nih.govresearchgate.net For example, studies on igi-global.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines included the calculation of ADMET profiles for the most active compounds, which showed good predicted drug-like properties. nih.gov

Compound ClassKey ADMET PredictionsDesign Implications
igi-global.comnih.govresearchgate.netTriazolo[4,3-c]quinazolinesGood predicted ADMET profiles, no violation of Lipinski's rules for active compounds. nih.govProvides a template for designing analogs with favorable pharmacokinetic properties. nih.gov
Quinazolin-4-one derivativesPotential to be orally active agents as they obeyed Lipinski's rule of five. researchgate.netresearchgate.netGuides the design of compounds with good drug-likeness. researchgate.net
2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivativesGood predicted absorption and bioavailability. nih.govSuggests these scaffolds are promising for developing orally administered drugs. nih.gov
Table: Examples of In Silico ADMET Prediction Studies

Preclinical Efficacy Studies and Pharmacodynamic Investigations of 1,3 Dioxolo 4,5 G Quinazolin 6 5h One in in Vitro and in Vivo Models

In Vitro Cell-Based Assays for Mechanistic Efficacy

Detailed in vitro studies investigating the mechanistic efficacy of 1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one are not extensively described in the available scientific literature. While the broader class of quinazolinones has been widely studied, specific data for this particular derivative is limited.

Assessment of Cellular Viability and Proliferation Kinetics

Specific data from cellular viability assays (such as MTT or XTT) or studies on the proliferation kinetics of cancer cell lines treated with this compound are not available in the public domain. Research on structurally related quinazolinone derivatives has shown significant antiproliferative activity, but these findings cannot be directly extrapolated to the title compound.

Morphological Changes and Cytoskeletal Dynamics

There is no available information detailing the effects of this compound on cellular morphology or cytoskeletal dynamics. Studies on other quinazolinone compounds have sometimes reported effects such as cell rounding and detachment, which are indicative of apoptosis or cytotoxic stress, but such observations have not been specifically published for this compound.

Functional Assays for Specific Biological Activities (e.g., enzyme assays, reporter gene assays)

While some quinazolinone derivatives are known to target specific enzymes like tyrosine kinases or polymerases, there is no publicly available data from enzyme assays or reporter gene assays to pinpoint the specific biological targets or pathways modulated by this compound.

In Vivo Model Systems for Proof-of-Concept Studies

Proof-of-concept studies using in vivo models for this compound are not described in the available scientific literature. The initial discovery and synthesis of this compound were linked to its evaluation as an anticonvulsant, but further in vivo characterization for other indications is not documented.

Efficacy in Relevant Animal Models of Disease Pathophysiology (e.g., xenograft models, inflammatory models)

There are no published studies on the efficacy of this compound in animal models of disease, such as cancer xenograft models or models of inflammation. Therefore, no data on its potential to inhibit tumor growth or modulate inflammatory responses in a living organism is available.

Pharmacodynamic Biomarker Analysis in Preclinical Models

In the absence of in vivo efficacy studies, there has been no reported analysis of pharmacodynamic biomarkers in preclinical models following treatment with this compound. Such studies would be necessary to understand the compound's mechanism of action and to confirm target engagement in a living system.

Mechanistic Insights from In Vivo Studies

In vivo studies of various quinazolinone derivatives in animal models, primarily mice, have revealed several key mechanisms of action contributing to their anti-tumor effects. These investigations highlight the multifaceted ways in which this class of compounds can interfere with cancer progression.

One prominent mechanism observed is the induction of cell cycle arrest. For instance, a quinazolinone derivative, compound (113), was shown to cause a significant G2/M-phase blockade in nude mice bearing human oral cancer CAL 27 tumors, leading to substantial tumor suppression. mdpi.com This cell cycle arrest is often a precursor to apoptosis, or programmed cell death. The same study on compound (113) demonstrated that its in vivo application triggered apoptosis mediated by the Bcl-2 pathway and was associated with endoplasmic reticulum stress. mdpi.com

Further research into other quinazolinone analogs has elucidated their role in modulating critical signaling pathways. Some derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR pathway, a crucial regulator of cell growth and survival that is often dysregulated in cancer. nih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding site of PI3K, inhibiting its activity. nih.gov Additionally, the inhibition of Epidermal Growth Factor Receptor (EGFR) is a well-documented mechanism for several quinazolinone-based drugs. nih.gov

Another significant area of investigation is the interaction of quinazolinone derivatives with microtubules. Compound (102), a 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone, was found to inhibit microtubule polymerization in U937 xenograft models. nih.gov This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. nih.gov

The table below summarizes the findings from in vivo studies on various quinazolinone derivatives, offering a glimpse into their potential pharmacodynamic effects.

Compound ClassAnimal ModelKey Mechanistic Findings
Quinazolinone derivative (113)Nude mice with CAL 27 xenograftsG2/M-phase blockade, apoptosis induction, tumor suppression. mdpi.com
Erlotinib analog (5k)MGC-803 xenograft mouse modelSignificant reduction in tumor size, inhibition of histone lysine-specific demethylase 1 (LSD1). nih.gov
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21)Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) bearing miceIncreased mean survival time, restoration of hematological parameters, promising anticancer activity. nih.gov
6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (compound 102)U937 xenograft modelsInhibition of microtubule polymerization, mitotic arrest. nih.gov

Combination Therapies and Synergistic Effects in Preclinical Settings

The development of multi-drug resistance is a significant hurdle in cancer therapy. To address this, researchers have explored the use of quinazolinone derivatives in combination therapies and as hybrid molecules to achieve synergistic effects. nih.gov

One promising strategy involves the design of dual inhibitors, where a single quinazolinone-based molecule targets multiple pathways. For example, derivatives have been synthesized to act as dual inhibitors of HDAC1 and HDAC6. nih.gov In preclinical models, these compounds demonstrated synergistic inhibition of their targets and showed significant tumor growth inhibition in a resistant breast cancer xenograft model. nih.gov This approach highlights the potential of quinazolinone scaffolds to overcome the limitations of single-target therapies. nih.gov

The concept of hybrid drugs, where a quinazolinone pharmacophore is fused with another bioactive molecule, is also gaining traction. nih.gov This molecular hybridization can lead to derivatives with improved affinity and efficacy compared to the individual parent molecules. nih.gov For instance, novel hybrids combining quinazoline-based structures with alkylphospholipids have been generated as multi-target anticancer agents. frontiersin.org Similarly, anthraquinone-quinazoline hybrids have been designed to enhance the sensitivity of cancer cells to radiotherapy by acting as multitarget agents. frontiersin.org

Studies have also investigated the combination of quinazoline (B50416) derivatives with existing therapeutic agents. One area of focus is the development of new analogs of established drugs like afatinib (B358) to create dual and irreversible inhibitors of EGFR and HER2, which have been studied in non-small cell lung cancer models. nih.gov The synergistic potential of such combinations lies in their ability to target multiple oncogenic drivers simultaneously, potentially leading to more durable responses.

The table below outlines some of the preclinical combination strategies involving quinazolinone derivatives.

Combination StrategyTargeted Pathways/MoleculesPreclinical ModelObserved Effect
Dual InhibitionHDAC1 and HDAC6Resistant MCF-7/ADR xenograftSynergistic inhibition, significant tumor growth inhibition. nih.gov
Hybrid MoleculesAnthraquinone-quinazoline hybridsIn vitro cancer cell linesPotential to enhance sensitivity to radiotherapy. frontiersin.org
EGFR/HER2 Dual InhibitionEGFR and HER2Non-small cell lung cancer (NCI-H1975)Investigated for dual and irreversible inhibition. nih.gov

Future Research Directions and Translational Potential of 1,3 Dioxolo 4,5 G Quinazolin 6 5h One in Drug Discovery

Development of Novel Analogs with Enhanced Target Specificity

The development of novel analogs from a lead compound is a critical step in optimizing therapeutic efficacy and minimizing off-target effects. For the 1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one scaffold, future research could focus on synthetic modifications aimed at improving its affinity and selectivity for specific biological targets.

Research into related quinazolinone structures has demonstrated the success of this approach. For example, the synthesis of thiazolo[5,4-f]quinazoline derivatives has yielded compounds with excellent, nanomolar-range affinity for the DYRK family of kinases, which are implicated in neurodegenerative diseases. nih.gov One such analog, EHT 1610, is now used as a specific inhibitor to probe the biological functions of the DYRK1A kinase. nih.gov Similarly, another study created a library of novel thiazolo[5,4-f]quinazolin-9(8H)-one derivatives that showed promise as multi-target inhibitors of several kinases involved in Alzheimer's disease, including CDK5, GSK-3, and DYRK1A. mdpi.com

Further inspiration can be drawn from the development of quinazolinone-based hybrids. A recent study successfully created novel derivatives by incorporating 1,2,3-triazole and glycoside moieties, resulting in compounds with potent dual inhibitory activity against both EGFR and VEGFR-2, key targets in cancer therapy. nih.gov These examples underscore a clear path for this compound: the strategic addition of various functional groups and heterocyclic rings could generate new analogs with highly specific and potent activities against a range of therapeutic targets.

A summary of potential analog strategies based on related scaffolds is presented below.

Analog Strategy Potential Target Class Rationale based on Related Compounds Reference
Fusion with a Thiazole RingProtein Kinases (e.g., DYRK, CDK)Thiazolo[5,4-f]quinazolines show high affinity and selectivity for kinases involved in neurodegenerative disorders. nih.govmdpi.com
Incorporation of Glycoside and Triazole MoietiesReceptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)Quinazolinone-triazole-glycoside hybrids have demonstrated dual inhibitory activity, offering a potential avenue for anticancer agents. nih.gov
Substitution at N3-positionDipeptidyl Peptidase-4 (DPP-4)Modifying the N3-position of the quinazolinone ring has been explored to optimize interactions with the S1 pocket of the DPP-4 enzyme. mdpi.com
Creation of Carboxamide DerivativesLipoxygenase (LOX)N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been evaluated as enzyme inhibitors. mdpi.com

Strategies for Overcoming Resistance Mechanisms (if applicable to previous research)

While specific resistance mechanisms to this compound have not been documented due to its early stage of research, the broader class of quinazoline-based inhibitors offers predictive insights. For instance, in oncology, resistance to quinazoline-based EGFR inhibitors is a well-known clinical challenge, often arising from mutations in the target kinase.

Future research on this compound analogs should proactively address potential resistance. Strategies could involve designing non-competitive inhibitors that bind to allosteric sites, which are often less prone to resistance-conferring mutations than the highly conserved ATP-binding pocket. Another approach is the development of covalent inhibitors that form a permanent bond with the target protein, rendering the inhibition irreversible and less susceptible to competitive displacement. Investigating hybrid molecules that act on multiple targets simultaneously, like the dual EGFR/VEGFR-2 inhibitors, could also provide a robust strategy to preempt resistance. nih.gov

Application as a Chemical Probe for Biological Research

A chemical probe is a highly selective small molecule used to study and characterize the function of a specific protein or biological pathway. Given the "privileged scaffold" status of quinazolinones, analogs of this compound could be optimized to serve this crucial role. researchgate.netmdpi.com

By systematically modifying its structure to achieve exceptional potency and selectivity for a single target, researchers can create a valuable tool for biological investigation. For instance, the thiazoloquinazoline analog EHT 1610 has been effectively used as a specific inhibitor to elucidate the diverse biological roles of the DYRK1A kinase. nih.gov Similarly, a highly selective analog of this compound could be used to validate a novel drug target, explore its downstream signaling pathways, and understand its role in disease pathology, thereby accelerating the drug discovery process.

Advanced Delivery Systems and Formulation Research (focus on novel research approaches)

The therapeutic potential of a compound can be significantly enhanced through advanced drug delivery systems that improve solubility, bioavailability, and target-specific accumulation. For this compound, which may share the limited aqueous solubility common to fused heterocyclic systems, novel formulation research is a promising future direction.

One sophisticated approach involves targeted delivery systems. Research on the related 2,3-Dihydroquinazolin-4(1H)-one (DHQ) scaffold has shown the use of a drug delivery system that incorporates an anti-transferrin receptor single-chain antibody fragment, which preferentially targets tumor cells. researchgate.net This strategy could be adapted for analogs of this compound to achieve selective delivery to cancer cells, thereby increasing efficacy and reducing systemic toxicity. Other modern approaches include encapsulation in nanoparticles, liposomes, or the development of deep eutectic solvents to improve physicochemical properties and enable more effective administration. nih.gov

Integration with Emerging Technologies in Drug Discovery (e.g., AI/ML for SAR prediction)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. These computational tools can be powerfully applied to the development of this compound.

Identification of Novel Therapeutic Niches Based on Mechanistic Understanding

The 4(3H)-quinazolinone core is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.com This suggests that the therapeutic potential of this compound may extend beyond its initially identified activity.

A comprehensive understanding of its mechanism of action can unlock new therapeutic applications. The broader quinazolinone class has been shown to target a variety of enzymes crucial in human disease, such as:

Polo-like kinase 1 (Plk1): A key regulator of the cell cycle and a target for cancer therapy. mdpi.com

Cyclooxygenase (COX-2): A pivotal enzyme in inflammation and pain. mdpi.com

Dipeptidyl Peptidase-4 (DPP-4): A target for treating type 2 diabetes that is also implicated in cancer. mdpi.com

Topoisomerase I (Top1): An essential enzyme for DNA replication and a target for chemotherapeutic agents. mdpi.com

By screening this compound and its future analogs against a diverse panel of such targets, researchers may identify entirely new and unexpected therapeutic niches, significantly broadening the compound's translational potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, the dioxolo ring system can be formed via cyclization reactions using homopropargyl alcohol derivatives under acidic or oxidative conditions . Amberlyst-15®-mediated reactions have been employed for similar quinazolinone derivatives, achieving yields of 70–85% under optimized temperatures (80–100°C) and solvent systems (e.g., ethanol/water mixtures) . Key parameters include pH control (neutral to slightly acidic) and exclusion of moisture to prevent side reactions.
Reaction Step Key Conditions Yield Range Reference
Dioxolo ring formationAcid catalysis (H₂SO₄), 60°C65–75%
Quinazolinone cyclizationAmberlyst-15®, ethanol, 80°C70–85%

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the fused dioxolo-quinazolinone structure. For example:

  • ¹H NMR : Distinct signals for dioxolo methylene protons (δ 4.8–5.2 ppm) and quinazolinone carbonyl groups (δ 168–170 ppm) .
  • ¹³C NMR : Resonances at δ 100–110 ppm (dioxolo carbons) and δ 160–170 ppm (quinazolinone carbonyl) .
    • Mass Spectrometry (EIMS) : Molecular ion peaks at m/z 264.23738 (C₁₁H₁₂N₄O₄) align with theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental storage conditions?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO) is high (>50 mg/mL), while stability in aqueous buffers (pH 7.4) decreases over 72 hours at 25°C due to hydrolysis of the dioxolo ring . Long-term storage recommendations:

  • Temperature : –20°C under inert gas (argon).
  • Container : Amber vials to prevent photodegradation.

Advanced Research Questions

Q. How do substituent variations on the quinazolinone core influence biological activity, and what computational tools aid in structure-activity relationship (SAR) studies?

  • Methodological Answer : Substituents at positions 5, 7, and 8 (e.g., amino, methoxy, methyl groups) modulate interactions with biological targets like kinases or DNA topoisomerases. For example:

  • 5-Amino substitution : Enhances binding to enzyme active sites via hydrogen bonding .

  • 8-Methyl substitution : Increases lipophilicity, improving membrane permeability .

    • Computational Tools :
  • Molecular Docking (AutoDock Vina) : Predicts binding affinities to targets like EGFR (ΔG ≈ –9.2 kcal/mol) .

  • QSAR Models : Utilize descriptors like LogP and polar surface area to optimize pharmacokinetics .

    Substituent Position Biological Impact Reference
    Methoxy4Reduces cytotoxicity
    Amino6Enhances antimicrobial activity

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Best practices include:

  • Standardized Assays : Use clinically relevant cell lines (e.g., MCF-7 for breast cancer) with controls for mitochondrial toxicity (MTT assay).
  • Dose-Response Curves : Generate data across 6–8 concentrations (1 nM–100 µM) to calculate robust IC₅₀ values .
  • Meta-Analysis : Cross-reference data from PubChem BioAssay (AID 1259391) and ChEMBL .

Q. What are the challenges in analyzing metabolic pathways of this compound, and how can isotopic labeling address them?

  • Methodological Answer : The dioxolo ring’s susceptibility to enzymatic cleavage complicates metabolite identification. Strategies include:

  • ¹⁴C-Labeling : Track metabolic fate in hepatocyte models (e.g., Human Liver Microsomes).
  • LC-HRMS : Detect phase I metabolites (e.g., hydroxylated derivatives at m/z 280.25) and phase II conjugates (glucuronides) .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., Pd/C vs. Amberlyst-15®) and solvent combinations .
  • Biological Assays : Pair in vitro studies with ex vivo models (e.g., rat liver perfusion) to validate target engagement .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral data (NMR, EIMS) in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one
Reactant of Route 2
Reactant of Route 2
1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.